molecular formula C12H15F4O3P B13692369 Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate

Katalognummer: B13692369
Molekulargewicht: 314.21 g/mol
InChI-Schlüssel: PJQXFDSVHKKCIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that features a benzyl group substituted with fluorine and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol with diethyl phosphite. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted benzylphosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. The fluorine and trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is unique due to the presence of both fluorine and phosphonate groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.

Eigenschaften

Molekularformel

C12H15F4O3P

Molekulargewicht

314.21 g/mol

IUPAC-Name

2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3

InChI-Schlüssel

PJQXFDSVHKKCIO-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.